
3-Benzoimidazol-1-YL-butyric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoimidazol-1-YL-butyric acid hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoimidazol-1-YL-butyric acid hydrochloride typically involves the reaction of benzimidazole with butyric acid under specific conditions. The process generally includes:
Starting Materials: Benzimidazole and butyric acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The final product is purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoimidazol-1-YL-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2.1. Intermediate in Drug Development
One of the primary applications of 3-Benzoimidazol-1-YL-butyric acid hydrochloride is as an intermediate in the synthesis of various pharmaceuticals, including Zilpaterol, a β-agonist used in treating respiratory conditions. The compound serves as a key building block in the preparation of more complex molecules that exhibit therapeutic properties .
2.2. Anticancer Activity
Research has indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. Studies highlight their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. For instance, compounds derived from benzimidazole have shown effectiveness against breast cancer cell lines by interfering with tubulin polymerization and promoting cell cycle arrest . This suggests that this compound could be explored as a potential anticancer agent.
Potential Therapeutic Uses
Given its promising pharmacological activities, this compound has potential therapeutic applications in various fields:
- Oncology : As an anticancer agent targeting specific pathways involved in tumor growth and proliferation.
- Respiratory Diseases : As a component in formulations aimed at treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its β-agonistic properties .
- Cardiovascular Health : Its role as a receptor modulator could be explored for managing hypertension and related cardiovascular conditions .
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives, including this compound:
Mécanisme D'action
The mechanism of action of 3-Benzoimidazol-1-YL-butyric acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound of 3-Benzoimidazol-1-YL-butyric acid hydrochloride.
2-Methylbenzimidazole: A derivative with a methyl group at the second position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the fifth and sixth positions.
Uniqueness
This compound is unique due to its butyric acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other benzimidazole derivatives may not be as effective .
Activité Biologique
3-Benzoimidazol-1-YL-butyric acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a butyric acid structure. Its molecular formula is C11H12N2O2⋅HCl with a molecular weight of approximately 238.68 g/mol. The presence of the benzimidazole ring is significant, as this structural feature is often associated with various biological activities, including anticancer and antimicrobial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerases I and II. Studies indicate that derivatives can exhibit IC50 values in the low micromolar range, suggesting potent inhibitory effects on these enzymes .
- Antioxidant Activity : The compound may also possess antioxidant properties, which help mitigate oxidative stress in cells, potentially contributing to its anticancer effects .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Viability Reduction : In vitro studies showed that the compound significantly reduced the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .
- Mechanism Exploration : The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry analyses revealed an increase in the sub-G1 phase population, indicative of apoptosis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Zones : Studies reported inhibition zones against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL. This suggests comparable efficacy to standard antibiotics like ceftriaxone .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study investigated the compound's effect on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
- Antibacterial Efficacy : Another study focused on the antibacterial activity against multi-drug resistant strains. The results indicated that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that while many share common features, their biological activities can differ significantly based on slight variations in structure.
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-Imidazol-1-YL-butyric acid hydrochloride | C10H12N2O2·HCl | Similar structure with potential for anticancer activity |
4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochloride | C14H16N2O2·HCl | Enhanced lipophilicity due to phenyl group |
This compound | C11H12N2O2·HCl | Unique benzimidazole moiety affecting activity |
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h2-5,7-8H,6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMPMBXKRWFLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.